molecular formula C9H16ClNO2S B11720108 Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride

Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride

Cat. No.: B11720108
M. Wt: 237.75 g/mol
InChI Key: CFZHWIAIIGBXLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride typically involves the reaction of 5,5-dimethylthiazolidine-4-carboxylic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 5,5-dimethylthiazolidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the allyl group. This structural feature imparts distinct chemical and biological properties compared to other thiazolidine derivatives .

Properties

Molecular Formula

C9H16ClNO2S

Molecular Weight

237.75 g/mol

IUPAC Name

prop-2-enyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2S.ClH/c1-4-5-12-8(11)7-9(2,3)13-6-10-7;/h4,7,10H,1,5-6H2,2-3H3;1H

InChI Key

CFZHWIAIIGBXLP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NCS1)C(=O)OCC=C)C.Cl

Origin of Product

United States

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